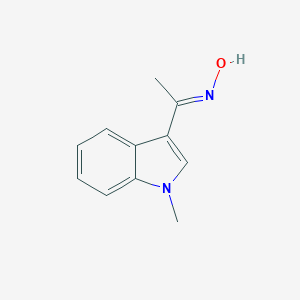
1-(1-Methyl-1H-indol-3-yl)-ethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1-Methyl-1H-indol-3-yl)-ethanone oxime” is a compound that contains an indole group. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
While specific synthesis methods for “1-(1-Methyl-1H-indol-3-yl)-ethanone oxime” were not found, there are general methods for synthesizing indole derivatives. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
科学的研究の応用
- Anticancer Potential : Researchers have explored the anticancer properties of this compound due to its ability to inhibit specific enzymes involved in tumor growth . Further investigations are ongoing to optimize its efficacy and safety.
- Neuroprotection : The compound’s neuroprotective effects have been studied, particularly in the context of neurodegenerative diseases. It may modulate oxidative stress and inflammation pathways .
- Asymmetric Synthesis : The compound’s chiral nature makes it valuable for asymmetric synthesis. It has been employed as a chiral auxiliary or ligand in various reactions, including Mannich reactions and Michael additions .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
作用機序
Target of Action
Similar compounds containing 1-methylindol have been reported to inhibit tubulin polymerization , suggesting that tubulin could be a potential target. Tubulin is a globular protein and is the main constituent of microtubules in cells. It plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
Based on the reported activities of similar compounds, it can be hypothesized that this compound may interact with tubulin, inhibiting its polymerization . This interaction could disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis.
Result of Action
If the compound does indeed inhibit tubulin polymerization, it could lead to cell cycle arrest, particularly at the g2/m phase, and induce apoptosis .
特性
IUPAC Name |
(NE)-N-[1-(1-methylindol-3-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(12-14)10-7-13(2)11-6-4-3-5-9(10)11/h3-7,14H,1-2H3/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXYEZCPRBAFD-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN(C2=CC=CC=C21)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CN(C2=CC=CC=C21)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

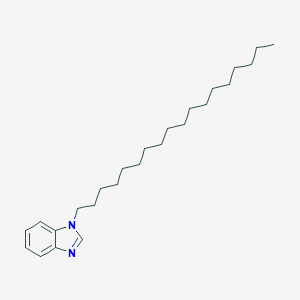
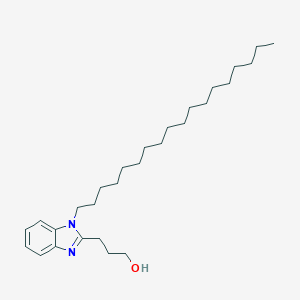

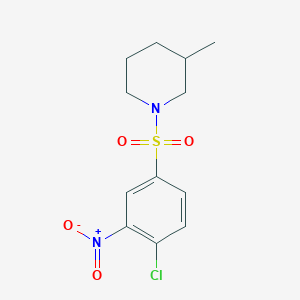
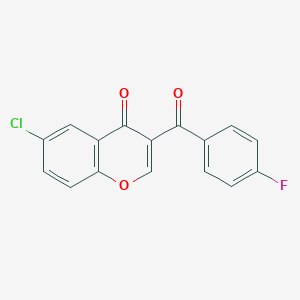

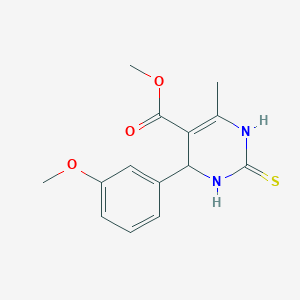

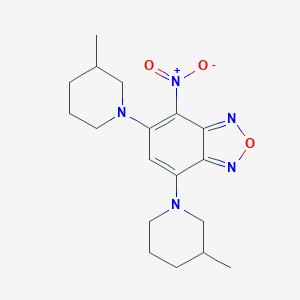
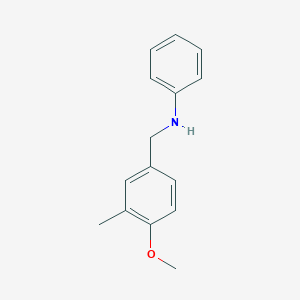
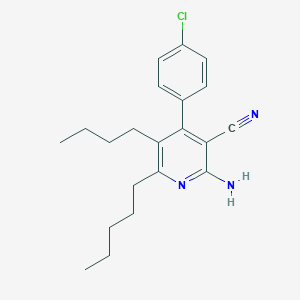
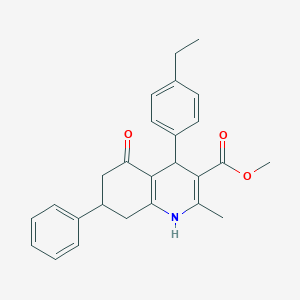

![Methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B407742.png)